Product packaging for spiro[4H-1,4-benzoxazine-2,4'-oxane]-3-one(Cat. No.:CAS No. 1467038-12-5)

spiro[4H-1,4-benzoxazine-2,4'-oxane]-3-one

Cat. No.: B2957458
CAS No.: 1467038-12-5
M. Wt: 219.24
InChI Key: NKZGQFJJNNSKRI-UHFFFAOYSA-N
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Description

spiro[4H-1,4-benzoxazine-2,4'-oxane]-3-one is a novel spirocyclic chemical scaffold designed for research and development in medicinal chemistry. Compounds based on the spiro-benzoxazine core are of significant interest in oncology, with studies showing their potential as histone deacetylase (HDAC) inhibitors for cancer therapy . HDACs are validated targets for the treatment of cancer, and inhibitors based on similar spirocyclic structures have demonstrated good potency in inhibition assays and submicromolar activity against tumor cell lines . The spiro-benzoxazine pharmacophore is considered a privileged structure in drug discovery. Beyond oncology, related benzoxazine derivatives have been investigated for a range of biological activities, including use as potential antihypertensive agents, highlighting the versatility of this chemical class . The unique three-dimensional structure of spirocyclic compounds often contributes to favorable pharmacokinetic properties and selectivity profiles. This product is intended for research purposes by qualified scientists. For Research Use Only. Not for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H13NO3 B2957458 spiro[4H-1,4-benzoxazine-2,4'-oxane]-3-one CAS No. 1467038-12-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

spiro[4H-1,4-benzoxazine-2,4'-oxane]-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c14-11-12(5-7-15-8-6-12)16-10-4-2-1-3-9(10)13-11/h1-4H,5-8H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKZGQFJJNNSKRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12C(=O)NC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Systematic Nomenclature and Advanced Structural Theory of Spiro 4h 1,4 Benzoxazine 2,4 Oxane 3 One

IUPAC Nomenclature Principles for Complex Spiroheterocyclic Systems

The systematic naming of complex organic molecules is governed by the International Union of Pure and Applied Chemistry (IUPAC), ensuring that a compound's name corresponds to a single, unambiguous structure. iupac.orgwikipedia.org For spiro compounds, a specific set of rules is applied to define the connectivity and nature of the constituent rings. youtube.comyoutube.com

The name spiro[4H-1,4-benzoxazine-2,4'-oxane]-3-one is deconstructed as follows:

spiro : This prefix indicates the presence of a spirocyclic system, where two rings share a single atom, known as the spiro atom. youtube.com

[4H-1,4-benzoxazine-2,4'-oxane] : This portion within the square brackets describes the two ring systems linked at the spiro center.

1,4-benzoxazine : This is the senior (larger) heterocyclic system. The "benzo" fragment indicates a benzene (B151609) ring fused to an "oxazine" ring (a six-membered ring containing one oxygen and one nitrogen atom). The numbers "1,4" specify the positions of the heteroatoms (oxygen and nitrogen, respectively) relative to each other.

oxane : This is the second heterocyclic system, a six-membered saturated ring containing one oxygen atom (also known as tetrahydropyran).

-2,4'- : These numbers are locants indicating the points of attachment to the spiro atom. The unprimed number '2' refers to the position on the senior ring (1,4-benzoxazine), while the primed number '4'' refers to the position on the second ring (oxane).

4H- : This is an "indicated hydrogen," specifying that the carbon at position 4 of the benzoxazine (B1645224) ring is saturated and bears a hydrogen atom, which is necessary to avoid ambiguity in the ring's saturation level.

-3-one : This suffix indicates the presence of a ketone functional group (C=O) at position 3 of the parent 1,4-benzoxazine structure.

Numbering of the spiro system begins in the ring adjacent to the spiro atom, proceeding around the smaller ring first (if applicable) and then continuing from the spiro atom to the larger ring. youtube.com However, for complex fused systems like benzoxazine, the established numbering of the parent heterocycle is prioritized.

Component of IUPAC NameSignificance
spiroIndicates two rings joined by a single common atom.
[...-2,4'-...]Locants specifying the connection points of the two rings to the spiro atom.
4H-1,4-benzoxazineThe senior parent heterocyclic system, with indicated hydrogen at position 4.
oxaneThe second heterocyclic ring system (a saturated six-membered oxygen-containing ring).
-3-oneSuffix indicating a ketone functional group at position 3 of the benzoxazine ring.

Conformational Analysis and Stereochemical Considerations in this compound

The three-dimensional structure of this compound is defined by the conformations of its constituent rings and their fixed orientation around the spiro center. The spiro linkage introduces significant torsional strain and conformational rigidity compared to non-spirocyclic analogues.

Oxane Ring Conformation : The six-membered oxane ring is expected to adopt a stable chair conformation to minimize angle and torsional strain. In this conformation, substituents can occupy either axial or equatorial positions. The connections to the spiro atom effectively act as bulky substituents, influencing the conformational equilibrium.

1,4-Benzoxazine Ring Conformation : The 3,4-dihydro-2H-1,4-benzoxazine portion of the molecule is not planar. The fusion of the benzene ring constrains part of the structure, but the saturated portion containing the spiro carbon (C2), the ketone (C3), and the nitrogen (N4) allows for a degree of puckering. It typically adopts a half-chair or sofa conformation, where some atoms deviate from the plane of the aromatic ring.

Stereochemistry : The spiro carbon atom (C2 of the benzoxazine ring and C4' of the oxane ring) is a quaternary stereocenter. As it is connected to four different groups (within the two distinct ring paths), the molecule is chiral and exists as a pair of enantiomers (non-superimposable mirror images). The absolute configuration at this center would be designated as either (R) or (S) according to the Cahn-Ingold-Prelog priority rules. The rigid spirocyclic framework prevents racemization through ring inversion, making the enantiomers stable and potentially separable.

Structural FeatureDescription
Spiro CenterChiral quaternary carbon, leading to (R) and (S) enantiomers.
Oxane RingAdopts a chair conformation to minimize steric strain.
Benzoxazine RingNon-planar, likely exists in a half-chair or sofa conformation.
Conformational RigidityThe spiro linkage restricts free rotation and ring flipping, locking the molecule into specific conformations.

Theoretical Frameworks for Quaternary Carbon Center Construction in Spirocycles

The construction of all-carbon quaternary centers, particularly spirocyclic ones, is a significant challenge in synthetic organic chemistry due to the steric hindrance involved in forming the requisite carbon-carbon bonds. nih.govnih.gov Several theoretical strategies have been developed to address this challenge, providing pathways to molecules like this compound. researchgate.net

The key synthetic challenge is the formation of the spiro junction. Theoretical approaches can be broadly categorized:

Intramolecular Cyclization Strategies : These are among the most common methods. A precursor molecule containing both ring fragments linked by a flexible chain is synthesized, followed by a ring-closing reaction.

Intramolecular Alkylation : A nucleophilic center on one part of the precursor attacks an electrophilic carbon on the other, forming the spirocycle. For instance, a phenolate-type nucleophile could attack an alkyl halide tethered to the oxane precursor.

Intramolecular Michael or Aldol Reactions : These reactions can form the spirocyclic core by creating a new carbon-carbon bond at the quaternary center. scripps.edu

Rearrangement Reactions : Certain molecular rearrangements are uniquely suited for constructing sterically congested centers.

Semipinacol Rearrangement : This reaction involves the migration of a carbon or hydride group to an adjacent carbocation, often resulting in a ring expansion or contraction that can form a spirocyclic quaternary center. nih.gov

Cycloaddition Reactions : Reactions where two separate molecules (or parts of the same molecule) come together to form a ring can be employed. A [4+2] cycloaddition (Diels-Alder reaction) or a 1,3-dipolar cycloaddition could theoretically be designed to generate the spirocyclic framework. nih.gov

Transition-Metal-Catalyzed Reactions : Modern catalysis offers powerful tools for forming challenging bonds.

Palladium-Catalyzed Allylic Alkylation : This method can be used to construct quaternary carbon stereocenters with high enantioselectivity. researchgate.net

Heck Reaction : Intramolecular Heck reactions have been used to create spirocycles by coupling an aryl halide with an alkene. scripps.edu

Theoretical StrategyDescriptionKey Challenge
Intramolecular AlkylationRing closure via nucleophilic substitution on a bifunctional precursor.Steric hindrance at the reaction center.
Semipinacol RearrangementSkeletal reorganization to form a spirocyclic junction. nih.govControl of migratory aptitude and potential for side reactions.
Cycloaddition ReactionsFormation of the spirocycle through concerted or stepwise ring formation.Designing suitable precursors with correct reactivity and regioselectivity.
Catalytic Enantioselective MethodsUse of chiral transition metal catalysts to form the spirocenter stereoselectively. researchgate.netCatalyst design and optimization for specific substrates.

Advanced Synthetic Methodologies for Spiro 4h 1,4 Benzoxazine 2,4 Oxane 3 One and Its Structural Analogs

Cyclization Strategies for the 1,4-Benzoxazine Moiety

The formation of the 1,4-benzoxazine core is a critical step in the synthesis of the target spiro compound. Various strategies have been developed to construct this heterocyclic system, each with its own advantages and substrate scope.

Reductive Cyclization Approaches

Reductive cyclization is a powerful method for the synthesis of 1,4-benzoxazines, typically starting from ortho-substituted nitroarenes. This approach involves the reduction of a nitro group to an amine, which then undergoes intramolecular cyclization.

A common strategy employs the use of o-nitrophenoxy compounds as precursors. The intramolecular reductive cyclization of substrates like o-nitrophenoxyacetophenones, o-nitrophenoxyacetates, and o-nitrophenoxyacetonitriles can be induced by various reducing agents. researchgate.net For the synthesis of spiro[4H-1,4-benzoxazine-2,4'-oxane]-3-one, a hypothetical precursor would be a 2-(2-nitrophenoxy)acetic acid derivative linked to a suitable oxane precursor. The reduction of the nitro group, for instance using Fe/acetic acid, would generate the corresponding amine, which would then cyclize to form the 1,4-benzoxazin-3-one ring. researchgate.net

Precursor TypeReducing SystemKey TransformationPotential for this compound
o-NitrophenoxyacetonitrileFe/acetic acidNitro group reduction and subsequent intramolecular cyclizationAdaptable by using a nitrile precursor bearing a spiro-oxane moiety or its precursor.
o-NitrophenoxyacetophenonesSm/TiCl4Intramolecular reductive cyclization to 2H-1,4-benzoxazinesApplicable if the ketone is part of a precursor to the oxane ring.

Condensation and Annulation Reactions

Condensation reactions, particularly those based on the Mannich reaction, are versatile for the synthesis of a wide array of benzoxazine (B1645224) monomers. mdpi.com These reactions typically involve the condensation of a phenolic derivative, formaldehyde, and a primary amine. To construct a spirocyclic system like the target compound, a bifunctional starting material that can undergo intramolecular condensation is required.

Annulation reactions provide another avenue to the 1,4-benzoxazine scaffold. For instance, a yttrium(III) triflate-catalyzed cascade formal [4+2] cyclization of benzoxazoles with propargyl alcohols has been developed for the formation of 1,4-benzoxazine scaffolds. rsc.org This method proceeds through a ring-opening and regioselective ring-closure process. While this specific example leads to aldehyde-containing 1,4-benzoxazines, the principle of annulation can be conceptually applied to precursors designed to yield the desired spiro-oxane structure.

Reaction TypeKey ReagentsMechanismApplicability to Spiro Compound
Mannich-type CondensationPhenolic derivative, formaldehyde, primary amineAminoalkylation followed by cyclizationFeasible with a suitably substituted phenol (B47542) or amine that incorporates the oxane ring precursor.
Cascade AnnulationBenzoxazoles, propargyl alcohols, Y(OTf)3Ring-opening of benzoxazole (B165842) followed by [4+2] cyclizationPotentially adaptable by designing a propargyl alcohol that contains the pre-formed spiro-oxane moiety.

Acid-Catalyzed Cyclization Sequences

Acid-catalyzed cyclization offers a direct route to the 1,4-benzoxazine ring from appropriate precursors. This methodology often involves the intramolecular reaction of an alcohol with an amine or a derivative thereof, facilitated by an acid catalyst. For instance, the synthesis of 1,3-benzoxazines can be achieved through the acid-catalyzed reaction of 2-(aminomethyl)phenolic derivatives with aldehydes. mdpi.com

In the context of this compound, a plausible synthetic route would involve an acid-catalyzed intramolecular cyclization of a precursor containing both an o-aminophenol moiety and a carboxylic acid or ester functionally attached to the eventual spiro center of the oxane ring. The acid would promote the amidation followed by cyclization to form the lactam ring of the benzoxazinone (B8607429).

Spiroannulation Techniques for the Oxane Ring Formation

The creation of the spirocyclic junction, specifically the formation of the oxane ring at the C2 position of the 1,4-benzoxazine core, requires specialized synthetic strategies.

1,3-Dipolar Cycloaddition Reactions

1,3-Dipolar cycloaddition is a powerful tool for the construction of five-membered heterocyclic rings and has been applied to the synthesis of spiro compounds. beilstein-journals.orgbeilstein-journals.orgmdpi.com This reaction involves the [3+2] cycloaddition of a 1,3-dipole with a dipolarophile. To form a spiro-oxane ring, a 1,4-benzoxazine derivative bearing an exocyclic double bond at the C2 position could serve as the dipolarophile.

A potential 1,3-dipole for the formation of an oxane ring is a carbonyl ylide. These can be generated in situ from various precursors and react with alkenes to form tetrahydrofuran (B95107) derivatives. While the direct formation of a tetrahydropyran (B127337) (oxane) ring via this method is less common, analogous cycloadditions with other dipoles like nitrile oxides are well-documented for creating spiro-heterocycles. beilstein-journals.orgbeilstein-journals.orgmdpi.com For instance, the reaction of a methylene-benzoxazinone with a suitable 1,3-dipole could lead to the desired spiro-oxane structure.

1,3-DipoleDipolarophileResulting Spiro RingFeasibility for Spiro-Oxane
Nitrile Oxides5-iminohydantoins (C=N bond)Spiro-1,2,4-oxadiazolineDemonstrates the utility of 1,3-dipolar cycloaddition for spiro-heterocycle synthesis. beilstein-journals.orgbeilstein-journals.org
Azomethine YlidesActivated AlkenesSpiro-pyrrolidineA well-established method for spiro-ring formation that could be adapted.
Carbonyl YlidesMethylene-benzoxazinone (hypothetical)Spiro-tetrahydrofuranA conceptually plausible route to an oxygen-containing spiro-ring.

Michael-Type Addition Strategies

Michael addition, or conjugate addition, is a versatile C-C bond-forming reaction that can be employed in ring-forming cascades to generate spirocyclic systems. The reaction involves the addition of a nucleophile (Michael donor) to an α,β-unsaturated carbonyl compound (Michael acceptor).

For the synthesis of this compound, a strategy could involve an intramolecular Michael addition. A 1,4-benzoxazinone derivative bearing a side chain with a nucleophilic group and an appropriately positioned Michael acceptor could undergo cyclization to form the spiro-oxane ring. For instance, a precursor with a hydroxyl group tethered to the benzoxazinone could undergo an intramolecular oxa-Michael addition to an α,β-unsaturated ester or ketone to construct the oxane ring. The synthesis of 1,4-benzoxazinone derivatives through a biocatalytic decarboxylative Michael addition has been reported, showcasing the utility of Michael reactions in this chemical space. nih.gov

Tandem Reaction Sequences (e.g., epoxide-opening/SNAr)

Tandem or cascade reactions, where multiple bond-forming events occur in a single pot without the isolation of intermediates, represent a highly efficient synthetic strategy. For the synthesis of this compound, a hypothetical tandem sequence could involve the opening of an epoxide followed by an intramolecular nucleophilic aromatic substitution (SNAr).

This sequence would likely begin with a suitably substituted epoxide. The epoxide ring-opening, potentially catalyzed by an acid or a base, would generate a nucleophile. This nucleophile could then attack an ortho-positioned leaving group on an adjacent aromatic ring, leading to the formation of the benzoxazine ring system in a single, fluid operation. While specific literature detailing this exact tandem sequence for the target molecule is scarce, related transformations provide a strong proof-of-concept. For instance, the synthesis of functionalized 1-benzoxepins has been achieved through a tandem ring-opening/cyclocondensation of 3-bromoisoxazoles. mdpi.com

Catalytic Methodologies in this compound Synthesis

The use of catalysts is central to modern organic synthesis, enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions. Both organocatalysis and transition metal catalysis have been explored for the synthesis of benzoxazinones and related spirocyclic systems.

Organocatalysis (e.g., L-proline, tannic acid, thiamine (B1217682) hydrochloride, 2-aminopyridine)

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful and environmentally friendly alternative to metal-based catalysts.

L-proline: This naturally occurring amino acid is a versatile and efficient catalyst for a variety of organic transformations, including multicomponent reactions. L-proline has been successfully employed in the synthesis of spirooxindoles and poly-substituted pyridine (B92270) derivatives under mild conditions. nih.govnsmsi.ir Its catalytic activity often stems from its ability to form nucleophilic enamines or activate substrates through hydrogen bonding.

Tannic Acid: A natural polyphenol, tannic acid has been utilized as an eco-friendly and biodegradable catalyst in multicomponent reactions for the synthesis of xanthene and chromeno-pyrimidine derivatives. asianpubs.orgasianpubs.orgmdpi.com Its weakly acidic nature and hydrogen-donating properties make it a suitable catalyst for condensation reactions.

Thiamine Hydrochloride: Also known as Vitamin B1 hydrochloride, this compound has been identified as an eco-friendly organocatalyst for the synthesis of bis(indolyl)methanes and related compounds. acs.org Its catalytic activity is often associated with the thiazolium ring, which can facilitate various C-C bond-forming reactions.

2-Aminopyridine (B139424): This compound and its derivatives can act as catalysts in various condensation reactions. While specific examples for the synthesis of spiro-benzoxazinones are not readily available, 2-aminopyridine has been used in the synthesis of imidazo[1,2-a]pyridines and can participate in Mannich-like condensation reactions for the formation of benzoxazine monomers. researchgate.netacs.org

Table 2: Organocatalysts in the Synthesis of Heterocyclic Compounds

CatalystReaction TypeProduct ClassReference
L-prolineMulticomponent ReactionSpirooxindoles nih.gov
Tannic AcidMulticomponent ReactionXanthene Derivatives asianpubs.orgasianpubs.org
Thiamine HydrochlorideCondensationBis(indolyl)methanes acs.org
2-AminopyridineCondensationImidazo[1,2-a]pyridines acs.org

Transition Metal Catalysis (e.g., CuCl, Palladium-catalyzed cross-coupling reactions)

Transition metal catalysts are indispensable in modern organic synthesis due to their ability to facilitate a wide range of transformations with high efficiency and selectivity.

Copper(I) Chloride (CuCl): Copper catalysts are attractive due to their low cost and versatile reactivity. Copper(I) salts, including CuCl, have been used in a variety of coupling and cyclization reactions. For instance, copper-catalyzed procedures have been developed for the synthesis of imidazo[1,2-a]pyridines and other spirocyclic compounds. chemrxiv.orgmdpi.com A copper-catalyzed four-component cascade reaction has been reported for the synthesis of 3-oxetanone-derived spirocycles. researchgate.net

Palladium-catalyzed cross-coupling reactions: Palladium catalysis is a cornerstone of modern synthetic chemistry, enabling the formation of C-C and C-heteroatom bonds with high precision. Palladium-catalyzed decarboxylative [4+2] cycloaddition of vinyl benzoxazinanones has been established for the synthesis of spiro-tetrahydroquinolines. researchgate.net Furthermore, palladium(0)-catalyzed annulation of N-substituted-2-aminophenols with propargylic carbonates provides access to 3,4-dihydro-2H-1,4-benzoxazine structures. mdpi.com These examples highlight the potential of palladium catalysis in constructing the core benzoxazine ring and the spirocyclic junction.

Table 3: Transition Metal Catalysis in Spirocycle and Benzoxazine Synthesis

CatalystReaction TypeProduct ClassReference
CuCl/CuCl2Cyclization/CascadeImidazo[1,2-a]pyridines, Spiroquinolines mdpi.comresearchgate.net
Palladium(0)Annulation/CycloadditionDihydro-benzoxazines, Spiro-tetrahydroquinolines mdpi.comresearchgate.net

Enzyme-Catalyzed Synthesis (e.g., Candida sp. lipase (B570770), EDDS lyase)

Enzymatic catalysis offers a green and highly selective approach to organic synthesis, often proceeding under mild conditions with high enantioselectivity.

Candida sp. lipase: Lipases are versatile enzymes that can catalyze a range of reactions, including esterification, transesterification, and Michael additions. Candida antarctica lipase B (often immobilized as Novozym 435) has been used to catalyze a novel decarboxylative Michael addition for the synthesis of 1,4-benzoxazinone derivatives. nih.gov A multienzyme cascade involving lipase M from Mucor javanicus and tyrosinase has been developed for the one-pot synthesis of tricyclic 1,4-benzoxazine derivatives. researchgate.net Lipases from Candida rugosa have also been employed in the enantioselective acylation and hydrolysis of various substrates. nih.gov

EDDS lyase: Ethylenediamine-N,N'-disuccinic acid (EDDS) lyase is a carbon-nitrogen bond-forming enzyme with a broad substrate scope. mdpi.com While its direct application in the synthesis of spiro-benzoxazinones has not been reported, its ability to catalyze the addition of amines to fumarate (B1241708) suggests potential for its use in chemoenzymatic routes to nitrogen-containing heterocycles.

Table 4: Enzyme-Catalyzed Synthesis of Benzoxazinone Derivatives and Related Reactions

EnzymeReaction TypeProduct/ApplicationReference
Candida antarctica lipase BDecarboxylative Michael addition1,4-Benzoxazinone derivatives nih.gov
Lipase M and TyrosinaseMultienzyme cascadeTricyclic 1,4-benzoxazine derivatives researchgate.net
EDDS lyaseC-N bond formationAminocarboxylic acids mdpi.com

Green Chemistry Principles in Synthetic Routes

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. In the context of this compound synthesis, these principles are evident in several of the approaches discussed.

The use of MCRs inherently aligns with green chemistry by maximizing atom economy and reducing the number of synthetic steps and purification procedures. The application of organocatalysts, particularly those derived from natural sources like L-proline and tannic acid, offers a more sustainable alternative to potentially toxic heavy metal catalysts. nih.govasianpubs.orgasianpubs.orgmdpi.com

Furthermore, the exploration of greener reaction media, such as water or deep eutectic solvents, and the use of energy-efficient techniques like microwave irradiation, contribute to reducing the environmental impact of chemical synthesis. mdpi.com Enzyme-catalyzed reactions are a hallmark of green chemistry, as they operate under mild, aqueous conditions and exhibit high selectivity, minimizing the formation of byproducts. nih.govresearchgate.net The development of synthetic routes that incorporate these principles will be crucial for the sustainable production of complex molecules like this compound.

Solvent-Free Conditions

The elimination of volatile organic solvents is a primary goal in green chemistry, aiming to reduce environmental pollution and operational hazards. Solvent-free synthesis, often facilitated by techniques such as microwave irradiation, offers a compelling alternative to traditional solution-phase reactions.

In the synthesis of related spirooxazine structures, solvent-free approaches have proven highly effective. For instance, the condensation between indolinooxazolidine derivatives and aromatic aldehydes can be efficiently catalyzed by commercially available untreated silica (B1680970) under solvent-free conditions. This method not only avoids the use of solvents but also simplifies the reaction protocol, leading to high yields of photoactive compounds like spiropyrans or spirooxazines within minutes. researchgate.net

Another prominent example is the microwave-assisted solvent-free synthesis of substituted spiroindolinonaphth[2,1-b] rsc.orgias.ac.inoxazines. By irradiating an equimolar mixture of 1-nitrosonaphthol and indoline (B122111) derivatives in a microwave oven, the desired spirooxazines are produced in as little as 15 minutes. researchgate.net This method highlights the synergistic effect of combining solvent-free conditions with microwave energy to accelerate chemical transformations.

Table 1: Comparison of Solvent-Free vs. Conventional Synthesis for Spirooxazine Analogs

Method Catalyst Solvent Reaction Time Yield
Solvent-Free Microwave None/Morpholine None 15 minutes High
Solvent-Free Catalysis Untreated Silica None 10 minutes Up to 90%
Conventional Heating Various Organic Solvents Hours to Days Variable

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology for accelerating reaction rates, increasing yields, and improving product purity. mdpi.com The use of microwave irradiation is particularly advantageous for the construction of complex molecular architectures like spiro heterocycles. rsc.orgmdpi.com

The synthesis of benzoxazine derivatives has been significantly optimized using microwave technology. A comparative study on the synthesis of a 19-membered library of substituted N,N-dimethyl- and N-methyl-benzoxazine amide derivatives demonstrated a dramatic reduction in reaction time from 7 hours under conventional heating to just 30-36 minutes using a microwave approach. nih.gov Similarly, the synthesis of benzoxazine-2,4-diones from phthalic anhydrides and trimethylsilyl (B98337) azide (B81097) under microwave irradiation was more efficient compared to conventional heating, with yields ranging from 30–90%. researchgate.net

Microwave irradiation is particularly effective for multicomponent reactions (MCRs) to produce spiro heterocycles, offering a non-conventional, eco-friendly energy source that shortens reaction times and enhances product yields. rsc.orgmdpi.comnih.gov For example, the 1,3-dipolar cycloaddition reactions to form functionalized spiro[indoline-3,2′-pyrrolidin]-2-ones, inspired by natural products, were completed in just 5 minutes under microwave conditions, compared to 3 hours with conventional methods. mdpi.com

Table 2: Effect of Microwave Irradiation on Benzoxazine Synthesis

Compound Type Reaction Conditions Conventional Method Time Microwave Method Time Yield (%)
Substituted Benzoxazine Amides Parallel Synthesis 7 hours 30-36 minutes Good
Benzoxazine-2,4-diones From Phthalic Anhydrides Slower Faster 30-90
Spirooxindoles 1,3-Dipolar Cycloaddition 3 hours 5 minutes High

Utilization of Ionic Liquids as Reaction Media

Ionic liquids (ILs), defined as salts with melting points below 100 °C, are considered green solvents due to their negligible vapor pressure, high thermal stability, and recyclability. They can also function as catalysts, enhancing their utility in organic synthesis.

The synthesis of spiro-thiazine derivatives, structural analogs of spiro-benzoxazinones, has been successfully achieved in 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([bmim][PF6]). ias.ac.in In this three-component tandem reaction, the ionic liquid serves as both the reaction medium and a catalyst, leading to excellent yields with short reaction times and a simple workup procedure. ias.ac.in

Brønsted acidic ionic liquids have also been employed as efficient catalysts for the multicomponent synthesis of spiro[furan-2,3′-indoline]-3-carboxylate derivatives. mdpi.com Catalysts such as 3,3′-(1,6-hexanediyl)bis(1-methyl)-1H-imidazolium hydrogen sulfate (B86663) provided high yields (80-98%) under ultrasonic irradiation, demonstrating a significant improvement over conventional acid catalysts like sulfuric or acetic acid, which failed to yield the desired product under the same conditions. mdpi.com The synthesis of spiro-1,4-dihydropyridines has also been accomplished using various ionic liquids, highlighting the broad applicability of these media for constructing spirocyclic systems. nih.gov

Table 3: Ionic Liquid-Mediated Synthesis of Spiro Heterocycle Analogs

Spiro Compound Ionic Liquid Role of IL Key Advantages Yield (%)
Spiro[indole-3,2’- rsc.orgnih.gov-thiazine]-2,4’-dione [bmim][PF6] Solvent & Catalyst Green, Catalyst-free, Short reaction time Good to Excellent
Spiro[furan-2,3′-indoline]-3-carboxylates Acidic Imidazolium/Pyridinium Salts Catalyst High yields, Short reaction times 80-98

Aqueous Medium Reactions

Performing organic reactions in water is a highly desirable goal of green chemistry, as it is the most abundant, non-toxic, and environmentally safe solvent. While often challenging due to the poor solubility of organic reactants, methodologies have been developed to facilitate complex syntheses in aqueous media.

A notable example is the development of a metal-free protocol for the synthesis of diverse, highly functionalized benzo-fused spiroindolines. rsc.org This method utilizes a DBU-catalyzed post-Ugi amide-ester exchange and Conia-ene double cyclization. Remarkably, the entire sequence can be performed in water, showcasing the potential for green synthesis of complex spiro structures. rsc.org This approach avoids hazardous solvents and catalysts, aligning with the principles of sustainable chemistry. The success of such reactions in water opens promising avenues for the synthesis of this compound and its derivatives in an environmentally responsible manner.

Mechanistic Investigations of Key Reactions in Spiro 4h 1,4 Benzoxazine 2,4 Oxane 3 One Synthesis

Elucidation of Reaction Pathways and Intermediates (e.g., azomethine ylide generation)

The formation of the pyrrolidine (B122466) ring fused at the spiro center in structures analogous to spiro[4H-1,4-benzoxazine-2,4'-oxane]-3-one is commonly achieved through a [3+2] cycloaddition reaction. mdpi.com This pathway involves the reaction of a three-atom component (TAC) with an unsaturated 2π-electron component. mdpi.com In this context, the most critical intermediate is an azomethine ylide, a nitrogen-based TAC. mdpi.com

Azomethine Ylide Generation: Azomethine ylides are typically not stable enough to be isolated and are therefore generated in situ. nih.gov A common and effective method for their generation is the thermal ring-opening of a suitable precursor, such as a 1,3-oxazine derivative. Specifically, 3,1-benzoxazines can serve as effective precursors to stabilized azomethine ylides. clockss.org The process involves the cleavage of the C-O bond in the oxazine (B8389632) ring, leading to the formation of the reactive ylide intermediate. Another prevalent method is the condensation of an α-amino acid (like sarcosine (B1681465) or thioproline) with a carbonyl compound (such as isatin), which proceeds via decarboxylation to yield the azomethine ylide. mdpi.comnih.gov

Table 1: Key Intermediates in this compound Synthesis

Precursor/Intermediate Role in Synthesis Method of Generation
1,4-Benzoxazine-3-one derivative Precursor to the azomethine ylide Serves as the backbone of the ylide
Azomethine Ylide Key reactive intermediate (Three-Atom Component) Thermal ring-opening of a benzoxazine (B1645224) precursor or condensation of an amino acid with a carbonyl compound mdpi.comclockss.org
4-Methyleneoxane Dipolarophile (Unsaturated 2π-electron component) Reacts with the azomethine ylide to form the spiro-fused pyrrolidine ring

Kinetic Studies of Critical Transformation Steps

Detailed kinetic studies specifically for the synthesis of this compound are not extensively documented in the literature. However, kinetic investigations of related spirooxazine systems reveal that the rates of the critical transformation steps, particularly the cycloaddition, are influenced by several factors.

The kinetics of photochromism in spirooxazines, which involves the cleavage of the spiro C-O bond, has been shown to be extremely fast, with thermal bleaching time constants as low as 0.2 s⁻¹ in certain hybrid matrices. rsc.org While this relates to the switching properties rather than the synthesis, it highlights the dynamic nature of the spirocyclic system.

For the synthesis via [3+2] cycloaddition, the reaction rate is dependent on:

Solvent Polarity: The rate of azomethine ylide formation and the subsequent cycloaddition can be significantly affected by the solvent. Polar solvents can stabilize the zwitterionic ylide intermediate, potentially accelerating the reaction.

Temperature: The generation of azomethine ylides from precursors like benzoxazines is often a thermal process, requiring elevated temperatures to facilitate the ring-opening. nih.gov

Concentration of Reactants: As with most reactions, the concentration of the ylide precursor and the dipolarophile will influence the reaction kinetics.

Regioselectivity and Stereoselectivity Control Mechanisms in Spiroannulation

The [3+2] cycloaddition reaction is a powerful tool for spiroannulation, as it can generate up to four new contiguous stereogenic centers, making control over regioselectivity and stereoselectivity paramount. mdpi.com

Regioselectivity: In the cycloaddition between an azomethine ylide and an unsymmetrical alkene, two different regioisomers can potentially be formed. The regioselectivity is governed by the electronic and steric properties of both the ylide and the dipolarophile. Theoretical studies, often within the framework of Conceptual Density Functional Theory (CDFT), are used to predict the outcome. mdpi.com The reaction course is typically controlled by the interaction between the most electrophilic center of one molecule and the most nucleophilic center of the other. mdpi.com For the reaction leading to this compound, the cycloaddition is generally highly regioselective due to the inherent polarity of the reactants. nih.gov

Stereoselectivity: The stereochemical outcome of the cycloaddition is also highly controlled.

Diastereoselectivity: The reaction often proceeds with high diastereoselectivity, yielding predominantly one diastereomer. nih.govmdpi.com This selectivity is dictated by the trajectory of approach of the two reactants. The ylide can approach the plane of the dipolarophile from two different faces, leading to different diastereomers. The steric hindrance of the substituents on both components plays a critical role in favoring one approach over the other. mdpi.com

Endo/Exo Selectivity: When the dipolarophile has substituents, the cycloaddition can proceed via an endo or exo transition state. The formation of the thermodynamically more stable product often dictates the outcome, although kinetic control can also be achieved.

The stereochemistry of the final spiro compound is a direct consequence of the stereochemical pathway of the cycloaddition reaction. nih.gov The inherent facial selectivity of the cyclic precursors and intermediates ensures a high degree of stereocontrol in the formation of the spiro center.

Table 2: Factors Influencing Selectivity in Spiroannulation

Selectivity Type Controlling Factors Typical Outcome
Regioselectivity Electronic interactions (nucleophilic/electrophilic centers), Steric hindrance mdpi.com High, often leading to a single regioisomer
Diastereoselectivity Steric hindrance, Facial selectivity of reactants mdpi.com High (>20:1 dr reported in analogous systems) mdpi.com

| Endo/Exo Selectivity | Steric effects, Secondary orbital interactions, Thermodynamic stability of the product | Varies with reactants and conditions |

Theoretical Insights from Molecular Electron Density Theory (MEDT)

Molecular Electron Density Theory (MEDT) provides a powerful framework for understanding the mechanisms of cycloaddition reactions, moving beyond the traditional frontier molecular orbital (FMO) theory. mdpi.com Recent MEDT studies suggest that reactions involving azomethine ylides are not truly "1,3-dipolar" in nature, as the reacting species often have diradical, pseudoradical, or carbenoid characteristics rather than a polar nature. mdpi.com

MEDT analyses the changes in electron density along the reaction coordinate to explain the reactivity and selectivity. Key findings from MEDT studies on analogous [3+2] cycloadditions include:

Reaction Mechanism: These reactions are often classified as polar but single-step processes. mdpi.com The analysis of the reaction coordinate can reveal whether the formation of the two new sigma bonds is synchronous or asynchronous. A two-stage, one-step mechanism is often identified, where one bond begins to form significantly before the other. mdpi.com

Reactivity and Selectivity: MEDT, in conjunction with Conceptual DFT, uses reactivity indices like electrophilicity and nucleophilicity to predict the course and feasibility of the reaction. mdpi.com It can effectively rationalize the high regioselectivity and stereoselectivity observed experimentally by analyzing the stabilized interactions between the reactants in the transition state. mdpi.com

For the synthesis of this compound, an MEDT study would likely show that the reaction proceeds via a polar mechanism with a reverse electron density flux (REDF), where the electron density flows from the dipolarophile to the azomethine ylide, or vice versa, depending on their electronic nature. mdpi.com This analysis provides a more nuanced and accurate picture of the bonding changes that occur during the critical spiroannulation step.

| Bonding Evolution Theory (BET) | Analyzes the step-by-step formation of chemical bonds along the reaction coordinate | Elucidates the synchronicity of bond formation and confirms the one-step nature of the reaction mdpi.com |

Derivatization and Advanced Structural Modification Strategies for Spiro 4h 1,4 Benzoxazine 2,4 Oxane 3 One

Functionalization of the Benzoxazine (B1645224) Core

The benzoxazine core of spiro[4H-1,4-benzoxazine-2,4'-oxane]-3-one offers multiple sites for functionalization, including the aromatic ring, the nitrogen atom, and the methylene (B1212753) position adjacent to the carbonyl group. These modifications are pivotal for tuning the electronic and steric properties of the molecule.

Aromatic Ring Substitution: The benzene (B151609) ring of the benzoxazinone (B8607429) moiety is amenable to electrophilic aromatic substitution reactions. Depending on the existing substituents, functional groups such as halogens, nitro groups, and alkyl chains can be introduced. These groups can then serve as handles for further modifications, for instance, through cross-coupling reactions like Suzuki or Buchwald-Hartwig couplings to introduce aryl or heteroaryl moieties.

N-Functionalization: The nitrogen atom of the benzoxazine ring is a key site for derivatization. N-alkylation and N-arylation can be achieved using various alkyl or aryl halides in the presence of a base. These modifications can significantly impact the molecule's lipophilicity and hydrogen bonding capacity.

C-H Functionalization: Modern synthetic methods allow for the direct functionalization of C-H bonds. For the benzoxazine core, this can include oxidative C(sp³)–H/C(sp²)–H bond functionalization to form new carbon-carbon or carbon-heteroatom bonds, providing a highly efficient way to introduce complexity.

Below is a table summarizing potential functionalization reactions on the benzoxazine core, extrapolated from studies on related 1,4-benzoxazinone structures.

Reaction TypeReagents and ConditionsPotential Modification
N-AlkylationAlkyl halide, Base (e.g., NaH, K₂CO₃)Introduction of alkyl groups on the nitrogen atom.
N-ArylationAryl halide, Palladium catalyst, Ligand, BaseIntroduction of aryl groups on the nitrogen atom.
HalogenationN-Halosuccinimide (NBS, NCS)Introduction of halogen atoms on the aromatic ring.
NitrationHNO₃, H₂SO₄Introduction of nitro groups on the aromatic ring.
C-H ArylationAryl source, Transition metal catalystDirect introduction of aryl groups on the benzoxazine core.

Modifications on the Oxane Spiro Ring

The oxane (tetrahydropyran) ring, being a saturated ether, is generally less reactive than the benzoxazine core. However, several strategies can be envisioned for its modification.

Ring-Opening Reactions: Under acidic conditions, the ether linkage of the oxane ring can be cleaved. This could be a route to introduce functionality, although it would lead to the loss of the spirocyclic system. Lewis acids can catalyze the ring-opening of spiro-oxetanes and related systems, which can then be followed by nucleophilic attack to introduce new substituents. nih.gov

Functionalization of Precursors: A more common strategy is to introduce functional groups on the oxane ring during its synthesis. For example, using a functionalized cyclic ketone as a precursor in the spirocyclization step would result in a derivatized oxane ring. Methods like the Prins-type cyclization can be used to synthesize spirocyclic tetrahydropyrans with incorporated functional groups. nih.gov

Oxidation: If the oxane ring contains susceptible C-H bonds, for example, adjacent to the oxygen atom or at other activated positions, these could potentially be oxidized to introduce hydroxyl or carbonyl groups, which can then be further functionalized.

The following table outlines potential strategies for modifying the oxane spiro ring.

Modification StrategyDescriptionPotential Outcome
Functionalized PrecursorsUtilizing substituted cyclic ketones or alcohols in the synthesis of the spirocycle.Incorporation of desired functional groups on the oxane ring from the start.
Ring-Opening/ClosingAcid-catalyzed cleavage of the ether bond followed by trapping with a nucleophile and potential re-cyclization.Introduction of new substituents at the cost of potentially breaking the spirocycle. nih.gov
Radical FunctionalizationUse of radical reactions to functionalize C-H bonds on the oxane ring.Direct introduction of substituents on the saturated ring, though selectivity can be a challenge.

Combinatorial Synthesis Approaches for Library Generation

The generation of a library of this compound derivatives is highly desirable for high-throughput screening in drug discovery. Combinatorial synthesis, including solid-phase synthesis and multicomponent reactions, provides an efficient means to achieve this.

Solid-Phase Synthesis: By anchoring either the benzoxazine or the oxane precursor to a solid support, a variety of reagents can be used in excess to drive reactions to completion, with purification simplified to washing the resin. This approach is well-suited for creating large libraries of analogues with diverse substituents. nih.gov

Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single step to form a product that contains substantial portions of all the reactants, are a powerful tool for generating molecular diversity. Designing an MCR to construct the this compound scaffold or to functionalize it would enable the rapid synthesis of a library of derivatives. For instance, a one-pot synthesis of spiro-4H-pyran derivatives has been developed using a sequential multicomponent reaction approach. mdpi.com

Incorporation of Diverse Functional Groups (e.g., alkyl, aryl, heteroaryl, nitrile)

The introduction of a wide range of functional groups is essential for fine-tuning the properties of the lead compound.

Alkyl Groups: Alkyl groups can be introduced via N-alkylation of the benzoxazine nitrogen or through Friedel-Crafts alkylation of the aromatic ring. They can also be incorporated into the oxane ring through the use of alkyl-substituted precursors.

Aryl and Heteroaryl Groups: These are commonly introduced via palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig reactions, on a halogenated or borylated benzoxazine core. Direct C-H arylation is also a powerful technique. These groups can significantly influence π-π stacking interactions and electronic properties.

Nitrile Group: The nitrile group, a versatile functional group that can act as a hydrogen bond acceptor and be converted into other functionalities, can be introduced onto the aromatic ring via cyanation of an aryl halide or diazonium salt.

The table below provides examples of how different functional groups could be incorporated into the this compound scaffold.

Functional GroupMethod of Incorporation
AlkylN-alkylation with alkyl halides; Friedel-Crafts alkylation.
ArylSuzuki or Stille coupling of a halogenated precursor; Buchwald-Hartwig amination for N-arylation.
HeteroarylSimilar cross-coupling methods as for aryl groups.
NitrileSandmeyer reaction on an amino-substituted precursor; Nucleophilic substitution on an aryl halide.

Advanced Spectroscopic and Diffraction Based Characterization of Spiro 4h 1,4 Benzoxazine 2,4 Oxane 3 One Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H, ¹³C, 2D NMR, NOESY)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For spiro[4H-1,4-benzoxazine-2,4'-oxane]-3-one , a full suite of NMR experiments would be required for a complete structural assignment.

¹H NMR: This technique would identify the number of distinct proton environments, their chemical shifts, and their coupling patterns (multiplicity), providing insight into the connectivity of hydrogen atoms within both the benzoxazine (B1645224) and oxane ring systems.

¹³C NMR: By revealing the chemical shifts of each unique carbon atom, ¹³C NMR would confirm the carbon skeleton of the molecule, including the spiro carbon, the carbonyl carbon of the lactam, and the carbons of the aromatic ring.

2D NMR: Techniques such as COSY (Correlation Spectroscopy) would establish proton-proton coupling networks, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would correlate protons with their directly attached carbons and with carbons two to three bonds away, respectively. These experiments are crucial for definitively assembling the molecular framework.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment would provide information about the spatial proximity of protons, which is vital for determining the three-dimensional structure and stereochemistry of the molecule.

Despite the power of these techniques, specific ¹H and ¹³C NMR chemical shifts and coupling constants for This compound have not been reported in the scientific literature.

Table 1: Anticipated NMR Data for this compound (Note: This table is predictive, as no experimental data has been found.)

Technique Anticipated Information Status
¹H NMR Chemical shifts and coupling constants for aromatic and aliphatic protons. Data not available
¹³C NMR Chemical shifts for spiro, carbonyl, aromatic, and aliphatic carbons. Data not available
2D NMR (COSY, HSQC, HMBC) Correlation data to confirm atom connectivity. Data not available

Mass Spectrometry (MS and MS/MS) for Molecular Fingerprinting and Fragmentation Analysis

Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would provide the exact mass of This compound , allowing for the confirmation of its molecular formula.

Tandem mass spectrometry (MS/MS) would involve the isolation and fragmentation of the molecular ion. The resulting fragmentation pattern would serve as a molecular fingerprint, providing valuable structural information by revealing characteristic neutral losses and daughter ions corresponding to the benzoxazine and oxane moieties. However, no published mass spectra or fragmentation analyses for this specific compound are currently available.

Table 2: Expected Mass Spectrometry Data for this compound (Note: This table is predictive, as no experimental data has been found.)

Technique Expected Data Status
MS (EI/ESI) Molecular ion peak (M⁺ or [M+H]⁺) corresponding to the molecular weight. Data not available
HRMS Exact mass measurement to confirm the elemental composition. Data not available

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For This compound , the FTIR spectrum would be expected to show characteristic absorption bands for the N-H bond of the lactam, the C=O (amide) stretching of the lactam, C-O-C stretching from the ether linkages in both rings, and C=C stretching from the aromatic ring. At present, an experimental FTIR spectrum for this compound has not been documented.

Table 3: Predicted FTIR Absorption Bands for this compound (Note: This table is predictive, as no experimental data has been found.)

Functional Group Expected Wavenumber (cm⁻¹) Status
N-H Stretch (Lactam) ~3200 Data not available
C=O Stretch (Lactam) ~1680 Data not available
C-O-C Stretch (Ether) ~1250-1000 Data not available

Gas Chromatography-Mass Spectrometry (GCMS) for Purity and Identity Confirmation

Gas Chromatography-Mass Spectrometry (GCMS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is commonly used to assess the purity of a sample and to confirm the identity of the components. For a volatile and thermally stable compound, GCMS analysis of This compound would yield a retention time characteristic of the compound under specific chromatographic conditions and a mass spectrum that could be compared to a library or used for initial identification. No GCMS studies for this compound have been reported.

Computational Chemistry and Theoretical Modeling of Spiro 4h 1,4 Benzoxazine 2,4 Oxane 3 One

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)

Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating the electronic structure and properties of molecules. For 1,4-benzoxazine derivatives, DFT calculations are routinely employed to predict geometric parameters, vibrational frequencies, and electronic properties.

In studies of similar 1,4-benzoxazine structures, DFT calculations, often using functionals like PBE0-D3 with basis sets such as def2-TZVP, have been instrumental in analyzing the energies of intermolecular interactions. researchgate.net These calculations help to elucidate the contributions of various noncovalent forces, such as hydrogen bonds and π-π stacking, to the stability of the crystal lattice. researchgate.net For spiro[4H-1,4-benzoxazine-2,4'-oxane]-3-one, DFT would be used to optimize the molecular geometry, determining bond lengths, bond angles, and dihedral angles of its most stable conformation.

Furthermore, DFT is used to calculate spectroscopic data. Theoretical predictions of Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra for related benzoxazine (B1645224) derivatives have shown good agreement with experimental data, aiding in structural confirmation. researchgate.net The application of DFT to the target molecule would allow for the theoretical prediction of its key spectral features.

Table 1: Representative DFT-Calculated Interaction Energies in a 1,4-Benzoxazine Derivative Dimer Note: This data is from a study on a related 1,4-benzoxazine derivative, not this compound, and serves as an illustrative example of DFT applications.

Interaction TypeDFT Functional/Basis SetCalculated Energy (kcal/mol)
π-π StackingPBE0-D3/def2-TZVP-10.5
N-H···O Hydrogen BondPBE0-D3/def2-TZVP-6.8
C-H···π InteractionPBE0-D3/def2-TZVP-2.1

Data modeled after findings reported in studies on 1,4-benzoxazine derivatives. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations provide critical insights into the dynamic behavior of molecules over time, which is essential for understanding their conformational flexibility and interactions in a biological environment. For derivatives of nih.govresearchgate.net-benzoxazin-3-one, MD simulations have been used to assess the stability of ligand-protein complexes. researchgate.net

In a typical MD study, the molecule is placed in a simulated environment (e.g., a water box) and its trajectory is calculated over a period, often nanoseconds. Analyses of these trajectories, including Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and Radius of Gyration (Rg), reveal the stability and flexibility of the molecule. researchgate.net For this compound, MD simulations would be invaluable for exploring the conformational landscape of the spirocyclic system. This includes assessing the puckering of the oxane ring and the relative orientation of the benzoxazine and oxane moieties. Such simulations can identify the most populated conformational states and the energy barriers between them, which is crucial for understanding its interaction with biological targets.

Prediction of Reactivity and Mechanistic Pathways

Computational chemistry offers powerful tools for predicting the reactivity of molecules and elucidating potential reaction mechanisms. DFT calculations are central to this, allowing for the mapping of potential energy surfaces for chemical reactions. By calculating the energies of reactants, transition states, and products, chemists can determine activation energies and reaction thermodynamics.

For the 1,4-benzoxazine scaffold, computational studies have explored its synthesis via oxidative [4+2] cycloaddition reactions. researchgate.net The high reactivity of intermediate species like o-quinonimine can be rationalized through theoretical calculations, which help explain their susceptibility to dimerization and polymerization. researchgate.net DFT calculations can also shed light on the regioselectivity and stereoselectivity of reactions involving the spiro-benzoxazine core. rsc.org In the context of this compound, theoretical models could be used to predict sites susceptible to nucleophilic or electrophilic attack. The analysis of frontier molecular orbitals (HOMO and LUMO) would indicate the most likely regions for chemical reactions to occur.

Analysis of Electronic Structure and Charge Distribution

A detailed understanding of the electronic structure and charge distribution is fundamental to explaining a molecule's properties and reactivity. Computational methods provide several avenues for this analysis. Hirshfeld surface analysis, for instance, is used to visualize and quantify intermolecular interactions in the crystal structures of 1,4-benzoxazine derivatives. researchgate.net This method maps various properties onto the surface, highlighting regions involved in specific contacts like hydrogen bonds and π-π interactions. researchgate.net

The Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plot analyses are also employed to further characterize the nature of chemical bonds and intermolecular contacts. researchgate.net QTAIM analyzes the electron density topology to define atomic properties and bond paths, while NCI plots provide a visual representation of non-covalent interactions in real space. researchgate.net For this compound, these analyses would reveal the distribution of electron density across the fused ring system. This would include determining the partial atomic charges on the nitrogen, oxygen, and carbonyl carbon atoms, which are critical for understanding the molecule's polarity, solubility, and interaction with other molecules.

Synthetic Applications and Chemical Utility of Spiro 4h 1,4 Benzoxazine 2,4 Oxane 3 One Scaffolds in Organic Chemistry Excluding Biological Contexts

As Versatile Building Blocks in Complex Molecule Synthesis

The spiro[4H-1,4-benzoxazine-2,4'-oxane]-3-one framework serves as a valuable building block in the construction of more complex molecular architectures. The inherent structural rigidity and defined spatial arrangement of substituents make spirocycles desirable motifs in the design of novel organic molecules. The presence of the benzoxazine (B1645224) and oxane rings offers multiple sites for functionalization, allowing for the introduction of diverse chemical entities and the extension of the molecular framework.

While specific examples detailing the extensive use of this compound in the total synthesis of complex natural products are not widely reported, the principles of its utility can be inferred from the broader class of spiro-heterocycles. Spiro compounds are increasingly utilized to access underexplored three-dimensional chemical space. The dense and rigid nature of spirocyclic building blocks provides well-defined exit vectors for substituents, which is a key advantage in rational molecular design.

The reactivity of the 1,4-benzoxazin-3-one core, particularly at the C2 position, allows for its elaboration into more complex spirocyclic systems. This strategic positioning of reactive sites enables chemists to employ these scaffolds in cascade reactions or multi-component reactions to rapidly build molecular complexity. The synthesis of other complex spiro-heterocycles, such as spiro[dihydrofuran-2,3'-oxindoles], demonstrates the general principle of using spirocyclic precursors to access novel chemical entities. beilstein-journals.org

Development of Novel Methodologies in Spiro-Heterocycle Synthesis

The synthesis of this compound and its derivatives has contributed to the development of new synthetic methodologies for spiro-heterocycles. A key challenge in this area is the stereocontrolled construction of the spirocenter.

One notable synthetic strategy involves the modification of a pre-existing 1,4-benzoxazin-3-one core. For instance, a method has been reported for the synthesis of spiro compounds starting from 4-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one. researchgate.net In this approach, the benzoxazin-3-one (B8392483) is first brominated at the C2 position to yield a 2,2-dibromo derivative. This reactive intermediate can then undergo reaction with various bidentate nucleophiles to construct the spirocyclic system. researchgate.net This methodology provides a pathway to a range of spiro-benzoxazine derivatives by varying the nature of the bidentate partner.

Table 1: Synthetic Strategy for Spiro-Benzoxazines
Starting MaterialKey IntermediateReactantProduct Class
4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one2,2-Dibromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-oneBidentate NucleophilesSpiro[4H-1,4-benzoxazine-2,X']-3-one Derivatives

Furthermore, the development of one-pot synthetic approaches is a significant advancement in the efficient construction of spiro frameworks. While not specific to the title compound, the one-pot synthesis of spiro[fluorene-9,9'-xanthene] (B3069175) highlights a trend towards more streamlined and atom-economical methods in spiro-heterocycle synthesis. 20.210.105 Such methodologies often rely on thermodynamically controlled cyclization reactions to achieve the desired spiro-architecture. 20.210.105 The pursuit of catalyst-free and highly diastereoselective methods, as demonstrated in the synthesis of spiro[dihydrofuran-2,3'-oxindoles], is another area of active research that can be applied to the synthesis of spiro-benzoxazine systems. beilstein-journals.org

Applications in Materials Science (e.g., polymer electrolytes)

In the realm of materials science, spiro-benzoxazine derivatives have shown significant promise, particularly in the development of all-solid-state polymer electrolytes for lithium batteries. The incorporation of spiro-twisted benzoxazine structures into polymer matrices can enhance the ionic conductivity and mechanical properties of solid polymer electrolytes (SPEs). mdpi.com

Researchers have developed cross-linkable benzoxazine molecules with a spiro-twisted core to create semi-interpenetrating polymer networks (s-IPN) within a poly(ethylene oxide) (PEO) matrix. mdpi.com The rigid and non-planar structure of the spiro core creates a high fractional free volume within the polymer, which facilitates the migration of lithium ions.

Specifically, nitrile-functionalized spiro-twisted benzoxazine monomers have been synthesized and incorporated into PEO-based electrolytes. The presence of nitrile groups can improve the miscibility with lithium salts and provide additional pathways for lithium-ion transport. mdpi.com The resulting s-IPN solid polymer electrolytes have demonstrated enhanced electrochemical stability and good mechanical properties. mdpi.com

Table 2: Performance of a Spiro-Benzoxazine Based Solid Polymer Electrolyte
MaterialIonic Conductivity (at 80 °C)Electrochemical Stability Window
PEO-TSBZBC Composite SPE3.23 × 10⁻⁴ S cm⁻¹Up to 5.38 V

The data indicates that the incorporation of a spiro-twist nitrile-side-functionalized polybenzoxazine s-IPN structure can significantly enhance the oxidation resistance of the SPEs compared to standard PEO/LiTFSI electrolytes. This highlights the potential of this compound and related structures as key components in the design of next-generation solid-state batteries.

Future Research Directions and Unexplored Avenues in Spiro 4h 1,4 Benzoxazine 2,4 Oxane 3 One Chemistry

Innovations in Asymmetric Synthesis and Chiral Induction

The spiro carbon atom in spiro[4H-1,4-benzoxazine-2,4'-oxane]-3-one is a stereocenter, meaning the molecule can exist as a pair of enantiomers. The development of methods to selectively synthesize one enantiomer over the other (asymmetric synthesis) is a critical frontier, as the biological activity and material properties of chiral molecules are often enantiomer-dependent. nih.gov

Future research should focus on organocatalytic strategies, which have proven highly effective for constructing complex chiral spiro-heterocycles. nih.govacs.org The combination of organocatalysis with transition-metal catalysis is another powerful approach for creating optically pure spiro compounds. nih.govresearchgate.net For instance, chiral phosphoric acids, squaramides, and N-heterocyclic carbenes (NHCs) could be investigated for their ability to catalyze the spirocyclization step with high enantioselectivity. nih.govresearchgate.net

A key unexplored avenue would be the development of catalytic asymmetric cycloaddition reactions. For example, a [4+2] cycloaddition strategy could be envisioned between a derivative of 1,4-benzoxazin-3-one and a suitable oxane-containing precursor, guided by a chiral catalyst to induce stereoselectivity. nih.gov Research into chemoenzymatic methods, employing enzymes like EDDS lyase for stereoselective C-N bond formation, also presents an innovative and green approach to accessing enantioenriched dihydrobenzoxazinone precursors. nih.gov

Table 1: Potential Catalytic Systems for Asymmetric Synthesis

Catalyst TypeSpecific ClassPotential Reaction
OrganocatalystChiral Phosphoric AcidAsymmetric Cyclization
OrganocatalystSquaramide DerivativesEnantioselective Annulation
OrganocatalystN-Heterocyclic Carbene (NHC)Spirocyclization
Combined CatalysisChiral Amine + Palladium ComplexSynergistic Cycloaddition
BiocatalystLyase (e.g., EDDS Lyase)Asymmetric Hydroamination

Development of Highly Efficient and Sustainable Synthetic Routes

Modern synthetic chemistry emphasizes the principles of green chemistry, focusing on efficiency, safety, and environmental impact. researchgate.net Future synthetic strategies for this compound should prioritize these aspects.

One major area for innovation is the use of microwave-assisted organic synthesis (MAOS). elsevierpure.comresearchgate.netrsc.org Microwave irradiation can dramatically reduce reaction times, improve yields, and enhance selectivity compared to conventional heating methods. nih.govrsc.org This technique is particularly well-suited for multicomponent reactions (MCRs), where multiple starting materials are combined in a single step to form a complex product, thereby increasing efficiency and reducing waste. rsc.org

Another sustainable approach involves exploring solvent-free reaction conditions, such as those achieved through ball-milling. This mechanochemical method can promote reactions by grinding solid reactants together, eliminating the need for potentially hazardous solvents. researchgate.net The use of greener, bio-based solvents like ethanol (B145695) or ethyl acetate (B1210297) in place of traditional chlorinated solvents is also a critical direction. conicet.gov.ar Furthermore, developing syntheses that utilize renewable starting materials, such as phenols derived from cardanol (B1251761) or vanillin, would significantly enhance the sustainability profile of the final compound. researchgate.net

Table 2: Comparison of Conventional vs. Sustainable Synthetic Approaches

FeatureConventional SynthesisSustainable Future Directions
Energy Source Oil bath, heating mantleMicrowave irradiation, Ultrasonication, Ball-milling
Solvents Chlorinated solvents (e.g., DCM, Chloroform)Green solvents (Water, Ethanol), Solvent-free conditions
Reaction Time Hours to daysMinutes to hours nih.gov
Strategy Multi-step linear synthesisOne-pot multicomponent reactions (MCRs) rsc.org
Catalysts Stoichiometric reagents, heavy metalsRecyclable catalysts, biocatalysts

Exploration of Novel Reactivity Patterns and Chemical Transformations

The chemical reactivity of this compound is largely unexplored. A primary avenue for future research lies in investigating the potential for ring-opening reactions of the benzoxazinone (B8607429) core. mdpi.comresearchgate.net Catalyzed by acids, bases, or heat, the oxazine (B8389632) ring can be opened, providing access to reactive intermediates that can be trapped or rearranged to form new molecular structures. mdpi.commdpi.com This could lead to the synthesis of novel polymers or functionalized derivatives.

The spirocyclic nature of the molecule also invites exploration of its stability and potential for rearrangement. The C-O and C-N bonds within the benzoxazinone ring are key reactive sites. For instance, selective cleavage and functionalization could be achieved through transition-metal-catalyzed reactions. Inspired by the well-documented photochromism of related spirooxazine compounds, which undergo reversible C-O bond cleavage upon UV irradiation, future studies could investigate whether the benzoxazinone scaffold exhibits similar light-responsive behavior, potentially leading to applications in molecular switches or smart materials. nih.govmdpi.com

Further research could focus on derivatization of the core structure. For example, the aromatic ring of the benzoxazinone moiety is a prime candidate for functionalization through electrophilic substitution or modern cross-coupling reactions, allowing for the tuning of the molecule's electronic and physical properties.

Advanced Spectroscopic Probes for Dynamic Processes and Reaction Monitoring

Understanding the synthesis and reactivity of this compound requires sophisticated analytical techniques capable of monitoring reactions in real-time and probing molecular dynamics on ultrafast timescales.

In-situ reaction monitoring using techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy, or Nuclear Magnetic Resonance (NMR) spectroscopy, offers a powerful way to study reaction kinetics, identify transient intermediates, and optimize reaction conditions. spectroscopyonline.commt.comnih.gov Probes can be inserted directly into the reaction vessel to collect data continuously, providing a detailed picture of how reactants are converted to products. fu-berlin.de

To investigate potential photo-induced dynamic processes, such as ring-opening, femtosecond transient absorption spectroscopy is an invaluable tool. researchgate.net This technique uses ultrashort laser pulses to initiate a chemical reaction and then probe the resulting changes in absorption on femtosecond (10⁻¹⁵ s) to picosecond (10⁻¹² s) timescales. researchgate.netmit.edu This would allow for the direct observation of the elementary steps of bond cleavage and structural rearrangement, should the molecule prove to be photoactive. researchgate.netnih.gov These advanced spectroscopic methods will be essential for mapping the potential energy surfaces and elucidating the detailed mechanisms governing the chemical transformations of this novel spirocycle. qub.ac.uk

Table 3: Spectroscopic Techniques for Future Research

TechniqueApplication AreaInformation Gained
In-situ FTIR/Raman SpectroscopyReaction MonitoringReal-time concentration profiles, reaction kinetics, endpoint determination mt.com
In-situ NMR SpectroscopyReaction MonitoringStructural elucidation of intermediates, mechanistic insights fu-berlin.de
Femtosecond Transient AbsorptionUltrafast DynamicsObservation of excited states, bond cleavage/formation dynamics researchgate.net
2D NMR (COSY, HMBC, HSQC)Structural AnalysisUnambiguous assignment of atoms, confirmation of spiro-connectivity
Circular Dichroism (CD) SpectroscopyChiral AnalysisDetermination of enantiomeric purity and absolute configuration

Q & A

Basic Research Questions

Q. What synthetic strategies are employed for spiro[4H-1,4-benzoxazine-2,4'-oxane]-3-one, and how can isomer formation be controlled during synthesis?

  • Methodological Answer : Synthesis often involves cyclocondensation or ring-closing reactions using precursors like benzoxazine derivatives and cyclic ketones. For example, Georg Thieme Verlag (2020) demonstrated the use of benzyloxy-substituted intermediates to generate spiro-oxazine systems, highlighting the role of solvent polarity and temperature in minimizing isomerization . Optimization includes monitoring reaction progress via TLC and employing chiral auxiliaries to enforce stereochemical control.

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral artifacts resolved?

  • Methodological Answer :

  • NMR : 1H^1H- and 13C^{13}C-NMR identify spiro junction protons (δ 4.5–5.5 ppm) and carbonyl groups (δ 170–180 ppm). Overlapping signals can be resolved using 2D techniques like COSY and HSQC.
  • LC/MS : Used to confirm molecular ion peaks and detect byproducts. For instance, Ou et al. (2001) employed LC/MS to identify oxidized intermediates of fluorescein analogs, a method applicable to spiro compounds .
  • IR : Confirms lactam carbonyl stretches (~1680–1720 cm1^{-1}) and ether linkages (C-O-C, ~1200 cm1^{-1}) .

Advanced Research Questions

Q. How can computational modeling elucidate the conformational dynamics of this compound in solution?

  • Methodological Answer : Molecular dynamics (MD) simulations using software like AMBER or GROMACS can model spiro ring puckering and solvent interactions. Key parameters include:

  • Force Fields : OPLS-AA or CHARMM for organic systems.
  • Trajectory Analysis : Root-mean-square deviation (RMSD) to assess stability.
  • Free Energy Landscapes : Identify low-energy conformers influencing reactivity. Malah et al. (2023) validated MD results with crystallographic data for spiro-thiadiazole derivatives, a framework adaptable to benzoxazine systems .

Q. What experimental and statistical approaches address contradictions in reported biological activities of this compound analogs?

  • Methodological Answer :

  • Standardized Assays : Use the DPPH radical scavenging assay (IC50_{50} values) or ORAC (hydrophilic antioxidant capacity) to minimize variability. Ou et al. (2001) demonstrated that fluorescein-based ORAC assays reduce matrix interference compared to B-phycoerythrin .
  • Dose-Response Curves : Ensure linearity across concentrations (e.g., 10–100 μM).
  • Meta-Analysis : Apply ANOVA or Bayesian modeling to reconcile discrepancies in IC50_{50} values across studies .

Q. How can X-ray crystallography resolve stereochemical ambiguities in this compound derivatives?

  • Methodological Answer :

  • Crystallization : Use slow evaporation with solvents like DCM/hexane.
  • Space Group Determination : Monoclinic (e.g., P21_1/c) systems often accommodate spiro systems, as seen in Acta Crystallographica Section E (2023) for a xanthene-spiro compound (a = 9.446 Å, β = 104.4°) .
  • Refinement : SHELXL for hydrogen bonding networks and anisotropic displacement parameters.

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